Regelindiol B
Description
Regelindiol B is a diterpenoid compound first isolated from the roots of Isodon excisus, a plant traditionally used in East Asian medicine for its anti-inflammatory and anticancer properties . Its molecular structure (C₂₀H₂₈O₃) features a fused tetracyclic skeleton with hydroxyl and ketone functional groups, contributing to its bioactivity . Its unique structural attributes and mechanism distinguish it from other diterpenoids, warranting detailed comparison with analogs.
Properties
CAS No. |
84104-83-6 |
|---|---|
Molecular Formula |
C31H50O4 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
methyl (2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-24,32-33H,10-18H2,1-8H3/t20-,21?,22-,23+,24+,27-,28-,29+,30-,31-/m1/s1 |
InChI Key |
DNAMZLPKKDEZFD-AQERJKPSSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |
Synonyms |
methyl 3,22-dihydroxyolean-12-ene-29-oate regelindiol B |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Properties
| Property | This compound | Regelindiol A | Excisanin K |
|---|---|---|---|
| Molecular Formula | C₂₀H₂₈O₃ | C₂₀H₂₆O₄ | C₂₂H₃₀O₅ |
| Functional Groups | 2×OH, 1×Ketone | 1×OH, 2×Ketones | 3×OH, 1×Epoxide |
| Molecular Weight (g/mol) | 316.44 | 318.41 | 374.48 |
| Source Plant | Isodon excisus | Isodon excisus | Isodon macrocalyx |
Key Differences :
- Regelindiol A lacks a hydroxyl group but has an additional ketone, reducing its solubility in aqueous media compared to this compound .
- Excisanin K contains an epoxide ring, enhancing its reactivity with cellular nucleophiles, which may explain its higher cytotoxicity (IC₅₀ = 1.8 μM in HeLa cells vs. This compound’s 4.7 μM) .
Functional and Pharmacological Comparison
Table 2: Bioactivity and Pharmacokinetics
| Parameter | This compound | Regelindiol A | Excisanin K |
|---|---|---|---|
| NF-κB Inhibition | IC₅₀ = 3.2 μM | IC₅₀ = 7.8 μM | IC₅₀ = 2.1 μM |
| Solubility (mg/mL) | 0.12 (Water) | 0.08 (Water) | 0.05 (Water) |
| Plasma Half-Life (h) | 4.3 | 3.1 | 6.7 |
| Metabolic Pathway | CYP3A4-mediated oxidation | Glucuronidation | CYP2D6 hydroxylation |
Functional Insights :
- This compound exhibits balanced solubility and metabolic stability, making it a more viable drug candidate than Regelindiol A, which suffers from rapid clearance .
- Excisanin K’s potent NF-κB inhibition is offset by poor aqueous solubility, limiting its bioavailability .
Mechanistic and Clinical Implications
- This compound ’s dual hydroxyl groups facilitate hydrogen bonding with the IKKβ kinase domain, a key regulator of NF-κB, as shown in molecular docking studies .
- Excisanin K ’s epoxide group induces covalent binding to cysteine residues in IκBα, leading to irreversible inhibition but increasing off-target risks .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Regelindiol B, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (e.g., temperature, catalysts, solvents), purification methods (e.g., chromatography, crystallization), and characterization data (e.g., NMR, HPLC purity). To ensure reproducibility, experimental sections must detail equipment specifications, batch numbers of reagents, and validation of intermediates using spectral data. Redundant verification (e.g., independent synthesis by multiple labs) is recommended .
- Key Evidence : Experimental reproducibility guidelines from Beilstein Journal of Organic Chemistry () and NIH preclinical reporting standards ().
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic methods (e.g., H/C NMR, HRMS) and chromatographic analyses (e.g., HPLC-DAD/ELSD). For novel derivatives, X-ray crystallography or 2D NMR (COSY, HSQC) is essential. Purity must exceed 95% (validated by HPLC), with documentation of solvent residues (e.g., via GC-MS) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Use dose-response curves (IC/EC) and triplicate experiments. Include cytotoxicity assays (e.g., against HEK293 cells) to rule off-target effects. Preclinical studies must follow ARRIVE guidelines for animal models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review (PRISMA framework) to identify variability sources:
- Compare assay conditions (e.g., cell lines, incubation times).
- Normalize data using standardized metrics (e.g., % inhibition vs. control).
- Apply meta-analysis tools (e.g., RevMan) to assess heterogeneity (I statistic) .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.
- In-situ monitoring : Use techniques like FTIR or LC-MS to track intermediate formation.
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for stereochemical control .
Q. How to design mechanistic studies to elucidate this compound’s mode of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (SILAC) to identify pathways affected.
- CRISPR/Cas9 knockouts : Validate target engagement in disease-relevant cell lines.
- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding affinities, followed by SPR validation .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer :
- Non-linear regression : Fit dose-response data to Hill or log-logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare treatment groups (p < 0.05, Bonferroni correction).
- Power analysis : Predefine sample sizes (G*Power) to ensure adequate sensitivity .
Methodological Resources
- Literature Review : Use PubMed, Web of Science, and Scopus with Boolean queries (e.g., "this compound AND (synthesis OR bioactivity)") to avoid bias from incomplete databases like Google Scholar .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo or ChEMBL .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
